molecular formula C10H7F3N2O2 B15297606 methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate

methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate

Cat. No.: B15297606
M. Wt: 244.17 g/mol
InChI Key: SXOMIRDPDDHZJU-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the indazole ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(trifluoromethyl)benzimidazole-3-carboxylate
  • Methyl 2-(trifluoromethyl)imidazole-3-carboxylate
  • Methyl 2-(trifluoromethyl)pyrrole-3-carboxylate

Uniqueness

Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate is unique due to its indazole core structure, which provides a distinct set of chemical and biological properties compared to other similar compounds. The presence of the trifluoromethyl group further enhances its stability and activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)indazole-3-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-4-2-3-5-7(6)14-15(8)10(11,12)13/h2-5H,1H3

InChI Key

SXOMIRDPDDHZJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CC2=NN1C(F)(F)F

Origin of Product

United States

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